

Physical and chemical properties of diethyl 2hydroxy-3-methylbutanedioate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Diethyl 2-hydroxy-3methylsuccinate

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An In-depth Technical Guide on Diethyl 2-Hydroxy-3-methylbutanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of diethyl 2-hydroxy-3-methylbutanedioate, a succinate derivative with potential applications in various scientific domains. This document consolidates available data on its molecular structure, physicochemical characteristics, and spectral information. While experimental protocols for its synthesis and its direct biological activities are not extensively documented in publicly accessible literature, this guide furnishes foundational knowledge and points to analytical methodologies applicable to its study.

Chemical Identity and Structure

Diethyl 2-hydroxy-3-methylbutanedioate, also known by its synonym **diethyl 2-hydroxy-3-methylsuccinate**, is a diester with the molecular formula C₉H₁₆O₅.[1] Its structure features a four-carbon dicarboxylic acid backbone (butanedioic acid or succinic acid) with a hydroxyl group at the C-2 position and a methyl group at the C-3 position. The two carboxylic acid functionalities are esterified with ethanol.



Table 1: Compound Identification

Identifier	Value	
IUPAC Name	diethyl 2-hydroxy-3-methylbutanedioate[1]	
Synonyms	Diethyl 2-hydroxy-3-methylsuccinate[1]	
CAS Number	93504-92-8[1]	
Molecular Formula	C ₉ H ₁₆ O ₅ [1]	
Molecular Weight	204.22 g/mol [1]	
Canonical SMILES	CCOC(=O)C(C)C(C(=O)OCC)O[1]	
InChl Key	UNVUFOXAXGOVFT-UHFFFAOYSA-N[1]	

Physicochemical Properties

Experimentally determined physical properties for diethyl 2-hydroxy-3-methylbutanedioate are not readily available in the cited literature. The data presented below are primarily computed properties obtained from publicly available chemical databases.

Table 2: Physical and Chemical Properties



Property	Value	Source
Molecular Weight	204.22 g/mol	PubChem[1]
XLogP3	0.8	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	5	PubChem
Rotatable Bond Count	7	PubChem
Exact Mass	204.09977361 Da	PubChem[1]
Monoisotopic Mass	204.09977361 Da	PubChem[1]
Topological Polar Surface Area	72.8 Ų	PubChem[1]
Heavy Atom Count	14	PubChem
Complexity	201	PubChem[1]

Note: The octanol-water partition coefficient (XLogP3) suggests a moderate degree of lipophilicity.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of diethyl 2-hydroxy-3-methylbutanedioate. While detailed spectra are proprietary to spectral databases, their availability is noted.

- ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR data for this compound is available, which can be used to confirm the carbon skeleton and the presence of different functional groups.[1]
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS data is available, providing information on the compound's retention time and fragmentation pattern under electron ionization. The top peak in the mass spectrum is observed at m/z 131.[1]



• Infrared (IR) Spectroscopy: Vapor phase IR spectral data is available, which can help in identifying the characteristic vibrational frequencies of the functional groups present, such as the hydroxyl (-OH) and ester (C=O) groups.[1]

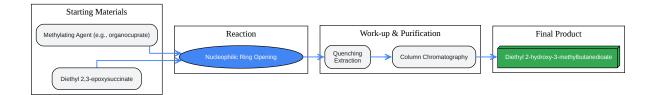
Experimental Protocols

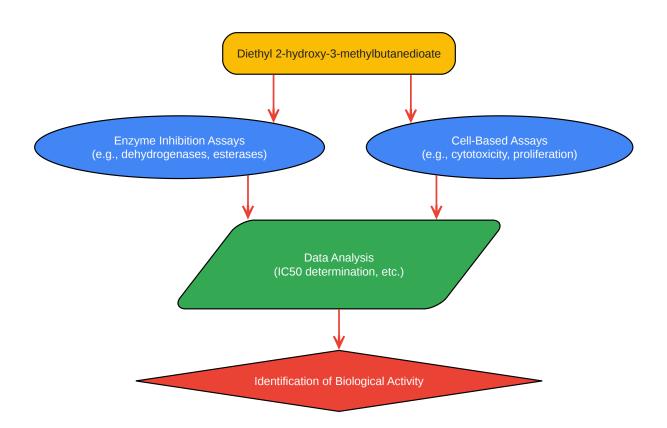
Detailed, peer-reviewed experimental protocols specifically for the synthesis of diethyl 2-hydroxy-3-methylbutanedioate are not prevalent in the searched literature. However, general synthetic strategies for similar compounds, such as the alkylation of malonic esters, can be adapted. One such example is the diastereoselective α -alkylation of β -hydroxycarboxylic esters.[2]

A plausible synthetic approach could involve the reaction of a suitable starting material like diethyl 2,3-epoxysuccinate with a methylating agent, or the esterification of 2-hydroxy-3-methylsuccinic acid with ethanol in the presence of an acid catalyst.

Logical Workflow for a Potential Synthesis:







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References

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- 2. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Physical and chemical properties of diethyl 2-hydroxy-3-methylbutanedioate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1620083#physical-and-chemical-properties-of-diethyl-2-hydroxy-3-methylbutanedioate]

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